4-Hydroxybenzoylglycylphenylalanine

Descripción

Propiedades

Número CAS |

92279-08-8 |

|---|---|

Fórmula molecular |

C18H18N2O5 |

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H18N2O5/c21-14-8-6-13(7-9-14)17(23)19-11-16(22)20-15(18(24)25)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,19,23)(H,20,22)(H,24,25)/t15-/m0/s1 |

Clave InChI |

QVYNBVYAPIHCJN-HNNXBMFYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=C(C=C2)O |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CC=C(C=C2)O |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=C(C=C2)O |

Secuencia |

GF |

Sinónimos |

4-HB-Gly-Phe 4-hydroxybenzoylglycylphenylalanine para-hydroxybenzoyl-glycyl-phenylalanine |

Origen del producto |

United States |

Physicochemical Properties and Enzymatic Applications of 4-Hydroxybenzoylglycylphenylalanine

Executive Summary

As biochemical diagnostics pivot toward high-throughput, interference-free assays, the rational design of synthetic substrates has become paramount. 4-Hydroxybenzoylglycylphenylalanine (pHBGP) is a highly specialized, synthetic dipeptide derivative engineered specifically to quantify the activity of Carboxypeptidase A (CPA; EC 3.4.17.1). By incorporating a 4-hydroxybenzoyl moiety at the N-terminus of a glycyl-L-phenylalanine backbone, this molecule bypasses the limitations of traditional UV-based kinetic assays, enabling a robust, visible-spectrum colorimetric readout.

This technical guide dissects the physicochemical properties of pHBGP, the mechanistic causality behind its use in enzymatic cascades, and provides a self-validating experimental framework for its application in clinical and research laboratories.

Chemical Identity & Physicochemical Properties

Understanding the structural parameters of pHBGP is critical for optimizing buffer conditions, solubility, and enzyme-substrate affinity. The terminal aromatic ring of the L-phenylalanine residue provides the specific recognition site for CPA, which preferentially cleaves C-terminal amino acids with bulky aliphatic or aromatic side chains.

Table 1: Core Physicochemical and Kinetic Properties

| Parameter | Specification |

| Chemical Name | 4-Hydroxybenzoylglycylphenylalanine |

| IUPAC Name | (2S)-2-[[2-(4-hydroxybenzamido)acetyl]amino]-3-phenylpropanoic acid |

| CAS Registry Number | 92279-08-8 |

| Molecular Formula | C₁₈H₁₈N₂O₅ |

| Molecular Weight | 342.35 g/mol |

| Target Enzyme | Carboxypeptidase A (EC 3.4.17.1) |

| Michaelis Constant ( Km ) | 3.6 mmol/L (in human serum) |

| Reaction Optimum pH | 7.8 |

Mechanistic Causality: The Carboxypeptidase A Axis

Historically, CPA activity was measured using substrates like hippuryl-L-phenylalanine, which required monitoring absorbance changes in the ultraviolet range (e.g., 254 nm). As an Application Scientist, I frequently observe that UV-based assays are highly susceptible to background interference from endogenous serum proteins, nucleic acids, and lipids.

The structural brilliance of pHBGP lies in its ability to shift the detection window from the UV spectrum to the visible spectrum (505 nm) through a coupled enzymatic cascade .

The Mechanistic Cascade:

-

Primary Cleavage: CPA in the sample recognizes the C-terminal L-phenylalanine of pHBGP and hydrolyzes the peptide bond, releasing 4-hydroxybenzoylglycine and free L-phenylalanine.

-

Secondary Cleavage (Coupling): A secondary coupling enzyme, Hippuricase (EC 3.5.1.14), is introduced to hydrolyze 4-hydroxybenzoylglycine, yielding 4-hydroxybenzoic acid and glycine.

-

Oxidative Coupling: The liberated 4-hydroxybenzoic acid undergoes a Trinder-type oxidative coupling reaction with 4-aminoantipyrine in the presence of an oxidizing agent (Sodium Periodate, NaIO₄). This forms a stable quinoneimine dye that absorbs strongly at 505 nm.

Fig 1: Three-step enzymatic and chemical reaction cascade for CPA activity measurement.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in diagnostic readouts, the assay architecture must account for endogenous phenolic compounds in biological samples that could prematurely react with 4-aminoantipyrine. The protocol below establishes a self-validating system by utilizing strict Reagent Blanks and Sample Blanks.

Reagent Preparation

-

Reagent A (Substrate/Coupling Mix): 21 mmol/L pHBGP, 4-aminoantipyrine, and excess Hippuricase buffered in a 0.1 mol/L Tris-HCl buffer (pH 7.8).

-

Reagent B (Oxidant/Stop Solution): Sodium periodate (NaIO₄) in dilute acid.

Step-by-Step Methodology

-

System Initialization: Aliquot 1.0 mL of Reagent A into three distinct cuvettes: Test, Sample Blank, and Reagent Blank. Pre-warm to 37°C for 5 minutes.

-

Sample Addition: Add 50 µL of patient serum to the Test cuvette. Add 50 µL of distilled water to the Reagent Blank.

-

Enzymatic Incubation: Incubate all cuvettes precisely at 37°C for 15 minutes. This controlled duration ensures the reaction remains in the linear kinetic phase.

-

Reaction Termination & Blanking: Add 0.5 mL of Reagent B to all cuvettes. Crucial Step: Immediately after adding Reagent B, add 50 µL of patient serum to the Sample Blank cuvette. Because the acid/oxidant halts enzyme activity, any color development in the Sample Blank is strictly due to endogenous interferents.

-

Color Development: Incubate for an additional 5 minutes at room temperature to allow the oxidative coupling to reach completion.

-

Spectrophotometric Readout: Measure the absorbance of the Test and Sample Blank at 505 nm against the Reagent Blank.

Calculation Logic: ΔA=ATest−ASample Blank

This subtraction isolates the true CPA-mediated substrate cleavage from background noise, validating the integrity of the data.

Fig 2: Step-by-step experimental workflow for the colorimetric quantification of CPA.

Diagnostic Utility and Performance Metrics

From a clinical application standpoint, quantifying CPA using pHBGP is highly valuable for assessing pancreatic exocrine function. Because the Km of CPA for pHBGP is optimized at 3.6 mmol/L, the standard assay concentration of 21 mmol/L ensures zero-order kinetics, meaning the reaction rate is directly proportional to the enzyme concentration .

Assays utilizing this substrate demonstrate exceptional precision, with within-run coefficients of variation (CV) of 4.3% and between-run CVs of 6.6%. Furthermore, CPA activity measured via this pHBGP cascade correlates strongly with other established markers of acute pancreatitis, such as serum lipase ( r=0.96 ) and immunoreactive elastase-1 ( r=0.76 ) .

By leveraging 4-Hydroxybenzoylglycylphenylalanine, researchers and diagnostic developers can achieve a level of analytical sensitivity and specificity that fundamentally outpaces legacy UV-spectroscopic methods.

References

-

Saruta, H., Ashihara, Y., Sugiyama, M., Roth, M., Miyagawa, E., Kido, Y., & Kasahara, Y. (1986). Colorimetric determination of carboxypeptidase A activity in serum. Clinical Chemistry, 32(5), 748–751.[Link]

A Technical Guide to the Structure Elucidation of 4-Hydroxybenzoylglycylphenylalanine

Abstract: The unambiguous determination of a chemical structure is the bedrock upon which all further research, development, and therapeutic application is built. For novel molecules, particularly those with potential pharmacological activity such as modified peptides, a rigorous and multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth, technically-focused strategy for the complete structure elucidation of 4-Hydroxybenzoylglycylphenylalanine, a representative N-acylated dipeptide. We will detail a self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choice, provides field-proven protocols, and interprets the expected data, culminating in the irrefutable confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

The Analytical Imperative: Hypothesized Structure

The target molecule, named 4-Hydroxybenzoylglycylphenylalanine, is presumed to be a dipeptide composed of glycine and phenylalanine, with the N-terminus of the glycine residue acylated by a 4-hydroxybenzoyl group. The C-terminus of the phenylalanine residue is expected to be a free carboxylic acid. This hypothesis is the starting point for our analytical journey, where each subsequent experiment is designed to test and confirm a specific aspect of this proposed structure.

Hypothesized Structure:

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O₅ |

| Average Mass | 342.35 g/mol |

| Monoisotopic Mass | 342.1216 Da |

| Nominal Mass | 342 Da |

The Orthogonal Analytical Workflow

To ensure the highest degree of confidence, we employ an orthogonal analytical strategy. This means using multiple, independent techniques that measure different properties of the molecule. Data from one technique should corroborate the findings from another, creating a self-validating system that eliminates ambiguity. Our workflow proceeds from determining the overall elemental composition to defining the precise atomic connectivity and identifying key functional groups.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Sequence

Mass spectrometry is the cornerstone of peptide analysis, providing rapid and highly accurate information on molecular weight and sequence.[1]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: Before we can determine the arrangement of atoms, we must first be certain of the atomic inventory. HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically <5 ppm error). This precision allows us to distinguish between molecules with the same nominal mass but different elemental compositions (isobars), providing a definitive molecular formula. We use Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, non-volatile molecules like peptides.

Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Dissolve 100 µg of the purified compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Analyze the eluent using an Orbitrap or Q-TOF mass spectrometer in positive ion ESI mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

-

Analysis: Extract the m/z value for the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the most likely elemental formula based on the exact mass.

Table 2: Expected HRMS Data

| Ion | Theoretical Exact Mass (Da) | Expected Measured Mass (± 5 ppm) | Calculated Elemental Formula |

| [M+H]⁺ | 343.1294 | 343.1277 - 343.1311 | C₁₈H₁₉N₂O₅ |

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Expertise & Causality: While HRMS gives the formula, MS/MS tells us how the atoms are connected. In this technique, the molecular ion of interest ([M+H]⁺) is isolated, energized (typically through collision with an inert gas like nitrogen or argon), and induced to fragment.[2][3][4] For peptides, fragmentation predictably occurs along the amide backbone, generating a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for direct sequencing.[5][6]

Protocol: Collision-Induced Dissociation (CID) MS/MS

-

Instrument Setup: Perform the LC-HRMS experiment as described in section 3.1.

-

Precursor Selection: Program the mass spectrometer to select the [M+H]⁺ ion at m/z 343.13 for fragmentation.

-

Fragmentation: Apply a normalized collision energy (e.g., 25-35 arbitrary units) to induce fragmentation.

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

-

Interpretation: Manually or with software, identify the b- and y-ion series to reconstruct the peptide sequence.

Caption: Predicted MS/MS fragmentation pattern.

Table 3: Predicted Major MS/MS Fragment Ions

| Fragment Ion | Calculated m/z | Identity |

| b₁ | 121.03 | [4-Hydroxybenzoyl]⁺ |

| b₂ | 178.05 | [4-Hydroxybenzoyl-Gly]⁺ |

| y₁ | 166.08 | [H-Phe-OH + H]⁺ |

| y₂ | 223.11 | [H-Gly-Phe-OH + H]⁺ |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution.[7][8] It provides information about the chemical environment, connectivity, and spatial proximity of individual atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all protons and carbons, confirming the molecular framework piece by piece.[9][10]

Protocol: NMR Sample Preparation

-

Sample Quantity: Dissolve 5-10 mg of the purified compound.

-

Solvent: Use 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is excellent for peptides as it avoids the exchange of labile amide and hydroxyl protons.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube.

One-Dimensional (¹H & ¹³C) NMR: The Atomic Census

-

¹H NMR: Provides a count of protons in different electronic environments. Chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) reveal the nature and neighboring protons of each signal.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |

| 4-Hydroxybenzoyl (4-HB) | ||

| H-2', H-6' | ~7.75 (d, J=8.5) | ~129.5 |

| H-3', H-5' | ~6.80 (d, J=8.5) | ~115.0 |

| C-1' | - | ~122.0 |

| C-4' | - | ~160.5 |

| C=O (4-HB) | - | ~166.0 |

| Phenolic OH | ~10.0 (br s) | - |

| Glycine (Gly) | ||

| NH | ~8.40 (t, J=6.0) | - |

| α-CH₂ | ~3.85 (d, J=6.0) | ~42.5 |

| C=O (Gly) | - | ~171.0 |

| Phenylalanine (Phe) | ||

| NH | ~8.25 (d, J=8.0) | - |

| α-CH | ~4.50 (m) | ~54.0 |

| β-CH₂ | ~2.95 (dd), ~3.10 (dd) | ~37.0 |

| Phenyl H-ortho | ~7.25 (d) | ~129.0 |

| Phenyl H-meta | ~7.30 (t) | ~128.0 |

| Phenyl H-para | ~7.20 (t) | ~126.5 |

| Phenyl C-ipso | - | ~138.0 |

| C-Terminus | ||

| COOH | ~12.5 (br s) | ~173.5 |

Two-Dimensional (2D) NMR: Connecting the Dots

Expertise & Causality: 2D NMR experiments reveal correlations between nuclei, allowing us to assemble the fragments identified in 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish spin systems within each amino acid and aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-3 bonds). This is the key experiment for connecting the individual building blocks (4-HB, Gly, Phe) across the amide bonds and confirming the overall structure.

Caption: Key HMBC correlations confirming connectivity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[11] Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within that group to vibrate. While it doesn't provide detailed connectivity information like NMR, it serves as a quick and essential check. For our molecule, we expect to see characteristic absorptions for the hydroxyl, amide, and carboxylic acid groups.[12][13][14][15]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 2500 | Broad | O-H stretch | Phenol & Carboxylic Acid |

| ~3300 | Medium-Strong | N-H stretch | Amide |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1650 | Strong | C=O stretch (Amide I) | Amide |

| ~1550 | Medium | N-H bend (Amide II) | Amide |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic Rings |

X-ray Crystallography: The Gold Standard (Conditional)

Expertise & Causality: For an absolute and unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray crystallography is the definitive technique.[16][17] However, it is entirely dependent on the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge.[18]

Protocol: Peptide Crystallization and X-ray Diffraction

-

Crystallization Screening: Screen a wide range of solvents, precipitating agents, and temperatures using techniques like slow evaporation or vapor diffusion to obtain diffraction-quality crystals (typically >0.1 mm in all dimensions).

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with a focused X-ray beam.

-

Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined and the structure refined.

Conclusion: Synthesizing the Evidence

The structure of 4-Hydroxybenzoylglycylphenylalanine is confirmed by the convergence of evidence from this orthogonal analytical workflow. HRMS establishes the correct elemental formula (C₁₈H₁₈N₂O₅). Tandem MS/MS confirms the sequence of the molecular building blocks: a 4-hydroxybenzoyl group linked to a glycine, which is in turn linked to a phenylalanine. A full suite of 1D and 2D NMR experiments provides the definitive atomic connectivity map, with key HMBC correlations across the amide bonds leaving no doubt as to the isomeric structure. Finally, IR spectroscopy provides a rapid confirmation of all essential functional groups. This comprehensive, self-validating approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any future investigation of this molecule.

References

-

MtoZ Biolabs. (n.d.). Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. Retrieved from [Link]

-

Yeates, T. O., & Padilla, J. E. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1286, 323-337. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved from [Link]

-

Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from [Link]

-

Padilla, J. E., & Yeates, T. O. (2015). A Newcomer's Guide to Peptide Crystallography. PubMed. Retrieved from [Link]

-

Gao, C., et al. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. The Journal of Organic Chemistry. Retrieved from [Link]

-

Schier, G. M., & Halpern, B. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. Biomedical Mass Spectrometry. Retrieved from [Link]

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

-

VandenHeuvel, W. J., & Smith, J. L. (1970). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. PubMed. Retrieved from [Link]

-

Liu, C., et al. (2015). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

-

Bradley, C. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. Retrieved from [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

-

King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Retrieved from [Link]

-

Biemann, K., & Scoble, H. A. (1987). Protein sequencing by tandem mass spectrometry. PubMed Central. Retrieved from [Link]

-

TMP Chem. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Biemann, K., & Vetter, W. (1964). The Mass Spectra of Dipeptides. Journal of the American Chemical Society. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chen, Y., et al. (2025, October 8). Design, Structural Stability, Membrane Binding, and Antibacterial Activity of Novel Antimicrobial Peptides Derived from Wuchuanin-A1. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

IISc. (2009, May 18). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

-

Panteleev, P. V., et al. (2018). Structure Elucidation and Functional Studies of a Novel β-hairpin Antimicrobial Peptide from the Marine Polychaeta Capitella teleta. PubMed Central. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

Sources

- 1. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. Protein sequencing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 9. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-biostructure.com [creative-biostructure.com]

Unveiling the Biological Activity of 4-Hydroxybenzoylglycylphenylalanine: A Synthetic Substrate for Carboxypeptidase A Diagnostics

Target Audience: Researchers, Assay Developers, and Clinical Diagnostic Scientists Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of clinical enzymology, the accurate quantification of serum proteases is critical for diagnosing pancreatic pathologies. 4-Hydroxybenzoylglycylphenylalanine (CAS: 92279-08-8), also known as p-hydroxybenzoyl-glycyl-L-phenylalanine, is a specialized synthetic dipeptide derivative engineered specifically for this purpose[1][2]. By mimicking the natural C-terminal cleavage sites of target exopeptidases, this compound serves as a highly specific, chromogenic substrate for the colorimetric determination of Carboxypeptidase A (CPA) (EC 3.4.17.1) activity in human serum[2][3].

This whitepaper deconstructs the biological activity, kinetic profile, and diagnostic utility of 4-Hydroxybenzoylglycylphenylalanine, providing a self-validating methodological framework for assay development.

Mechanistic Pathway: The Enzymatic Cascade

The biological utility of 4-Hydroxybenzoylglycylphenylalanine lies not in its intrinsic pharmacological effect, but in its structural susceptibility to a highly orchestrated, three-step enzymatic and chemical cascade[2][4].

Natural substrates of CPA (such as dietary peptides) yield cleavage products that absorb in the ultraviolet (UV) range. Because human serum is rich in UV-absorbing proteins, direct measurement is notoriously noisy. 4-Hydroxybenzoylglycylphenylalanine solves this by acting as the initiator of a coupled reaction that shifts detection into the visible spectrum[3][5].

-

Primary Cleavage (The Biological Target): Carboxypeptidase A, a zinc-dependent metalloexopeptidase, selectively cleaves the C-terminal L-phenylalanine from the substrate, yielding p-hydroxybenzoyl-glycine (4-hydroxyhippuric acid) and free L-phenylalanine[2][3].

-

Secondary Hydrolysis (The Coupling Step): The intermediate p-hydroxybenzoyl-glycine is subsequently hydrolyzed by the coupling enzyme Hippuricase (aminoacylase I, EC 3.5.1.14). This breaks the amide bond, releasing p-hydroxybenzoic acid and glycine[2][4][6].

-

Oxidative Coupling (The Chromogenic Shift): In a modified Trinder-type reaction, the free phenol ring of p-hydroxybenzoic acid undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) in the presence of sodium periodate. This forms a highly conjugated, red/pink quinoneimine dye measurable at 505 nm[2][3][6].

Fig 1: Three-step enzymatic cascade for CPA colorimetric detection.

Kinetic Profile and Quantitative Data

Understanding the kinetic boundaries of 4-Hydroxybenzoylglycylphenylalanine is critical for formulating robust diagnostic reagents. The table below summarizes the core thermodynamic and kinetic parameters established for this substrate[2][3].

| Parameter | Value | Biological / Experimental Significance |

| Target Enzyme | Carboxypeptidase A (EC 3.4.17.1) | Primary analyte; zinc-metalloexopeptidase. |

| Michaelis Constant ( Km ) | 3.6 mmol/L | Dictates minimum substrate concentration required to maintain zero-order kinetics during the assay. |

| Optimum pH | 7.8 | Maintains the critical ionization state of the active-site zinc-water complex. |

| Detection Wavelength | 505 nm ( λmax ) | Visible range detection completely bypasses background UV interference from serum proteins. |

| Lipase Correlation (r) | 0.96 | Validates CPA as a highly reliable, concurrent marker for pancreatic damage. |

| Elastase-1 Correlation (r) | 0.76 | Further confirms diagnostic utility in comprehensive pancreatic disease profiles. |

Standardized Experimental Protocol: Colorimetric Determination of CPA

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the biochemical rationale behind it. The following methodology details the self-validating workflow for utilizing 4-Hydroxybenzoylglycylphenylalanine in serum assays[2][3][5].

Step 1: Reagent Preparation & Equilibration

-

Action: Prepare a reaction buffer containing 4-Hydroxybenzoylglycylphenylalanine at a concentration of at least 10 mmol/L in a pH 7.8 buffer (e.g., Tris-HCl).

-

Causality: The substrate concentration must be maintained well above the Km (3.6 mmol/L) to ensure zero-order kinetics . In this state, the reaction rate is strictly proportional to the enzyme concentration in the patient's serum, not the substrate availability. A pH of 7.8 optimizes the ionization state of CPA's catalytic glutamate residue (Glu270), facilitating the nucleophilic attack on the peptide bond.

Step 2: Primary Enzymatic Cleavage

-

Action: Introduce a standardized volume of the patient serum sample to the buffered substrate and incubate at 37°C.

-

Causality: CPA in the serum selectively hydrolyzes the C-terminal L-phenylalanine residue. Incubating at 37°C mimics physiological conditions, maximizing the thermodynamic efficiency and turnover rate ( kcat ) of the metalloprotease.

Step 3: Secondary Hydrolysis (Coupling)

-

Action: Add Hippuricase (EC 3.5.1.14) to the reaction mixture.

-

Causality: The primary cleavage product, p-hydroxybenzoyl-glycine, lacks a strong chromophore. Hippuricase acts as an essential secondary coupling enzyme, hydrolyzing the intermediate to release p-hydroxybenzoic acid. This exposes a reactive free phenol group necessary for the final colorimetric step[4][6].

Step 4: Oxidative Chromogenic Coupling

-

Action: Introduce 4-aminoantipyrine (4-AAP) and a strong oxidizing agent (sodium periodate). Measure absorbance at 505 nm after a fixed time interval.

-

Causality: Sodium periodate oxidizes the phenol ring of p-hydroxybenzoic acid, allowing it to undergo electrophilic substitution with 4-AAP. This produces the highly conjugated quinoneimine dye. Measuring at 505 nm guarantees that the readout is directly proportional to the original CPA activity without serum protein interference[2][3].

Clinical Diagnostics and Biomarker Correlation

The biological activity of this compound has direct clinical implications. Elevated Carboxypeptidase A activity in serum is a hallmark of pancreatic acinar cell damage (e.g., acute pancreatitis)[5]. Because the colorimetric assay using 4-Hydroxybenzoylglycylphenylalanine correlates exceptionally well with established markers like Lipase ( r=0.96 ) and Elastase-1 ( r=0.76 ), it allows for the construction of highly accurate diagnostic logic trees[2][5].

Fig 2: Diagnostic logic tree utilizing CPA activity cross-validated with pancreatic markers.

Conclusion

4-Hydroxybenzoylglycylphenylalanine represents a triumph of rational biochemical design. By masking a chromogenic precursor (p-hydroxybenzoic acid) behind an amino acid sequence specifically targeted by Carboxypeptidase A, researchers successfully created a self-contained, highly specific diagnostic system. Its ability to shift enzymatic detection from the UV spectrum to the visible spectrum ensures high-fidelity diagnostics, cementing its role in modern clinical chemistry and pancreatic disease monitoring.

References

-

Title: Colorimetric determination of carboxypeptidase A activity in serum. Source: Clinical Chemistry (PubMed) URL: [Link]

-

Title: Synthesis and Evaluation of a Series of 99mTc(CO)3+ Lisinopril Complexes for In Vivo Imaging of Angiotensin-Converting Enzyme Expression. Source: Journal of Nuclear Medicine URL: [Link]

Sources

- 1. 92279-08-8 CAS Manufactory [m.chemicalbook.com]

- 2. Colorimetric determination of carboxypeptidase A activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colorimetric determination of carboxypeptidase A activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of a Series of 99mTc(CO)3+ Lisinopril Complexes for In Vivo Imaging of Angiotensin-Converting Enzyme Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Hydroxybenzoylglycylphenylalanine

Preamble: Charting a Course for a Novel Dipeptide

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on the untapped potential of 4-Hydroxybenzoylglycylphenylalanine, a molecule of unique design, wedding a phenolic acid with a dipeptide moiety. As this molecule has not been extensively characterized in the scientific literature, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. We will dissect its constituent components, propose a series of plausible therapeutic targets based on established biochemical principles, and provide a comprehensive roadmap for their experimental validation. Our approach is grounded in a deep understanding of the biological activities of its chemical precursors: 4-hydroxybenzoic acid, glycine, and phenylalanine. This guide is structured not as a rigid protocol, but as a dynamic blueprint for investigation, empowering researchers with the rationale and methodologies to unlock the therapeutic promise of 4-Hydroxybenzoylglycylphenylalanine.

I. Molecular Architecture and Rationale for Investigation

4-Hydroxybenzoylglycylphenylalanine is a synthetic molecule comprising three key structural components:

-

4-Hydroxybenzoyl Moiety: A phenolic acid known for its antioxidant and anti-inflammatory properties.[1][2]

-

Glycine Linker: The simplest amino acid, providing flexibility and serving as a potential recognition element for specific enzymes and transporters.[3][]

-

Phenylalanine Residue: An aromatic amino acid crucial for hydrophobic interactions and a common feature in molecules targeting the central nervous system and other biological systems.[][6]

The combination of these three components into a single molecule suggests a multi-faceted pharmacological potential. The 4-hydroxybenzoyl group could drive interactions with enzymes sensitive to phenolic compounds, the glycine linker may facilitate transport or modulate solubility, and the phenylalanine residue could anchor the molecule in the hydrophobic pockets of target proteins. This unique tripartite structure forms the basis of our hypotheses regarding its potential therapeutic targets.

II. Hypothesized Therapeutic Target Families

Based on the known biological activities of its constituent parts, we propose three primary families of therapeutic targets for 4-Hydroxybenzoylglycylphenylalanine.

A. Enzymes Involved in Inflammation and Oxidative Stress

Rationale: The 4-hydroxybenzoyl moiety is structurally similar to other phenolic compounds known to possess anti-inflammatory and antioxidant properties.[1] Therefore, it is plausible that 4-Hydroxybenzoylglycylphenylalanine could modulate the activity of key enzymes in these pathways.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are central to the inflammatory cascade. The phenolic nature of the 4-hydroxybenzoyl group could allow for interaction with the active sites of COX enzymes.

-

Lipoxygenase (LOX) Enzymes: Similar to COX enzymes, LOXs are involved in the production of inflammatory mediators.

-

NADPH Oxidase (NOX): A key source of reactive oxygen species (ROS), inhibition of NOX could be a mechanism for antioxidant effects.

B. G-Protein Coupled Receptors (GPCRs) and Ion Channels

Rationale: N-acyl amino acids, which share a similar structural motif with our molecule of interest, are known to be endogenous signaling molecules that can interact with GPCRs and ion channels.[7][8][9] The presence of the N-acyl glycine-like structure in 4-Hydroxybenzoylglycylphenylalanine suggests potential activity at these targets.

Potential Targets:

-

GPR18: An orphan GPCR that has been identified as a receptor for N-arachidonoyl glycine.[8]

-

T-type Calcium Channels (Cav3): Certain N-acyl amino acids have been shown to inactivate these channels, which are involved in neuronal excitability and pain signaling.[8]

-

Cannabinoid Receptors (CB1 and CB2): While N-acyl amino acids generally do not bind to cannabinoid receptors, their structural similarity to endocannabinoids warrants investigation, especially given the potential for allosteric modulation.[8][9]

C. Enzymes Modulating Endogenous Signaling Lipids and Neurotransmitters

Rationale: The N-acyl glycine structure is a substrate for enzymes that metabolize endocannabinoids and other lipid signaling molecules.[10] Furthermore, the glycine and phenylalanine components suggest potential interactions with systems that regulate amino acid neurotransmitters.

Potential Targets:

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades a wide range of N-acyl amides, including anandamide and N-acyl glycines.[7][10] Inhibition of FAAH by 4-Hydroxybenzoylglycylphenylalanine could lead to increased levels of these endogenous signaling molecules, resulting in analgesic and anti-inflammatory effects.

-

Glycine Transporters (GlyT1 and GlyT2): These transporters regulate the concentration of glycine in the synaptic cleft.[8] Modulation of GlyT activity could have implications for neurological disorders.

-

Histone Deacetylases (HDACs): Some phenolic compounds, including derivatives of 4-hydroxybenzoic acid, have been shown to inhibit HDACs.[11] Specifically, 4-hydroxybenzoic acid has been identified as a potential HDAC6 inhibitor.[11]

III. Experimental Validation Workflows

A systematic and multi-tiered approach is essential to validate the hypothesized therapeutic targets of 4-Hydroxybenzoylglycylphenylalanine.

A. Tier 1: In Vitro Target Engagement and Activity Assays

The initial phase of investigation should focus on direct biochemical and cellular assays to confirm target binding and functional modulation.

1. Enzyme Inhibition Assays:

-

Objective: To determine if 4-Hydroxybenzoylglycylphenylalanine can directly inhibit the activity of the hypothesized enzyme targets.

-

Methodology:

-

Obtain purified recombinant human enzymes (e.g., COX-1, COX-2, 5-LOX, FAAH, HDAC6).

-

Perform enzyme activity assays in the presence of varying concentrations of 4-Hydroxybenzoylglycylphenylalanine.

-

Utilize appropriate substrates and detection methods for each enzyme (e.g., colorimetric, fluorometric, or radiometric).

-

Calculate the half-maximal inhibitory concentration (IC50) for each active compound-enzyme interaction.

-

Table 1: Representative Enzyme Inhibition Assay Parameters

| Enzyme Target | Substrate | Detection Method | Positive Control |

| COX-1/COX-2 | Arachidonic Acid | Prostaglandin E2 ELISA | Indomethacin |

| 5-LOX | Arachidonic Acid | Leukotriene B4 ELISA | Zileuton |

| FAAH | AM404 (fluorogenic) | Fluorescence | URB597 |

| HDAC6 | Fluorogenic HDAC6 substrate | Fluorescence | Tubastatin A |

2. Radioligand Binding Assays:

-

Objective: To assess the binding affinity of 4-Hydroxybenzoylglycylphenylalanine to the hypothesized GPCR targets.

-

Methodology:

-

Prepare cell membrane fractions from cells overexpressing the target GPCR (e.g., GPR18, CB1, CB2).

-

Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of 4-Hydroxybenzoylglycylphenylalanine.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

3. Functional GPCR Assays:

-

Objective: To determine if binding of 4-Hydroxybenzoylglycylphenylalanine to a GPCR results in a functional response (agonist or antagonist activity).

-

Methodology:

-

Utilize cell lines expressing the target GPCR and a downstream reporter system (e.g., cAMP-dependent reporter gene, calcium mobilization assay).

-

Treat the cells with varying concentrations of 4-Hydroxybenzoylglycylphenylalanine and measure the reporter activity.

-

To assess antagonist activity, co-treat cells with a known agonist and the test compound.

-

4. Ion Channel Electrophysiology:

-

Objective: To investigate the modulatory effects of 4-Hydroxybenzoylglycylphenylalanine on T-type calcium channels.

-

Methodology:

-

Use whole-cell patch-clamp electrophysiology on cells expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, Cav3.3).

-

Record ionic currents in the presence and absence of 4-Hydroxybenzoylglycylphenylalanine to determine its effect on channel gating and conductance.

-

5. Cellular Neurotransmitter Uptake Assays:

-

Objective: To evaluate the effect of 4-Hydroxybenzoylglycylphenylalanine on glycine transporter activity.

-

Methodology:

-

Use cell lines or primary neurons endogenously expressing or overexpressing GlyT1 or GlyT2.

-

Incubate the cells with radiolabeled glycine and varying concentrations of the test compound.

-

Measure the amount of radiolabeled glycine taken up by the cells to determine the inhibitory effect of the compound.

-

Workflow for Tier 1 In Vitro Screening

Caption: Tier 1 in vitro screening workflow for 4-Hydroxybenzoylglycylphenylalanine.

B. Tier 2: Cellular and In Vivo Target Validation

Following the identification of promising targets in Tier 1, the next phase involves validating these findings in more complex biological systems.

1. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with 4-Hydroxybenzoylglycylphenylalanine.

-

Heat the cell lysates to various temperatures.

-

Analyze the soluble fraction by Western blot for the target protein.

-

Binding of the compound will stabilize the protein, leading to a higher melting temperature.

-

2. In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

-

Objective: To assess the bioavailability of the compound and its ability to modulate the target in a living organism.

-

Methodology:

-

Administer 4-Hydroxybenzoylglycylphenylalanine to laboratory animals (e.g., mice, rats) via appropriate routes (e.g., oral, intravenous).

-

Collect blood and tissue samples at various time points to determine the compound's concentration (PK).

-

For PD, measure a biomarker of target engagement (e.g., levels of prostaglandins for COX inhibition, levels of anandamide for FAAH inhibition) in the relevant tissues.

-

3. In Vivo Efficacy Models:

-

Objective: To evaluate the therapeutic potential of 4-Hydroxybenzoylglycylphenylalanine in animal models of disease relevant to the validated targets.

-

Methodology:

-

Inflammation Models: Carrageenan-induced paw edema, collagen-induced arthritis.

-

Pain Models: Hot plate test, formalin test, neuropathic pain models.

-

Neurological Models: Models of anxiety, depression, or seizure, depending on the specific target.

-

Workflow for Tier 2 In Vivo Validation

Caption: Tier 2 in vivo validation workflow for a lead compound.

IV. Concluding Remarks and Future Directions

The exploration of 4-Hydroxybenzoylglycylphenylalanine presents a compelling opportunity for the discovery of novel therapeutics. By systematically investigating the hypothesized target families outlined in this guide, researchers can efficiently and rigorously elucidate the mechanism of action of this unique molecule. The proposed workflows, from initial in vitro screening to in vivo efficacy studies, provide a clear and logical path for its preclinical development. The multifunctional nature of its chemical architecture suggests that it may possess a polypharmacological profile, a characteristic that is increasingly recognized as beneficial for the treatment of complex diseases. Future research should also consider the synthesis and evaluation of analogs of 4-Hydroxybenzoylglycylphenylalanine to establish structure-activity relationships and optimize its therapeutic properties. This guide serves as a foundational document to inspire and direct these future investigations, ultimately aiming to translate a promising chemical scaffold into a clinically valuable therapeutic agent.

V. References

-

Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4413.

-

Karim, A., et al. (2022). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 27(19), 6296.

-

Konieczna, E., et al. (2019). Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. Journal of Applied Microbiology, 127(3), 739-752.

-

Burstein, S. (2018). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 220-227.

-

El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057-1073.

-

Mallet, P. E., et al. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1430-1447.

-

Smith, J. (2026). Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites. Taylor & Francis Online. Retrieved from [Link]

-

Research Starters. (n.d.). Phenylalanine as a therapeutic supplement. EBSCO. Retrieved from [Link]

-

Dupont, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. Retrieved from [Link]

-

Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e56336.

-

Rodriguez-Casallas, J. D., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 30(12), 1234.

-

Hovhannisyan, A. S., et al. (2024). Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. ResearchGate. Retrieved from [Link]

-

Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. Rupa Health. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Wikipedia. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508). FooDB. Retrieved from [Link]

-

Şahal, G., et al. (2024). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. DergiPark. Retrieved from [Link]

-

Wang, Y., et al. (2025). 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway. ResearchGate. Retrieved from [Link]

-

Rips, R., et al. (1965). Chemical Structure and Pharmacological Activity of Glycine Derivatives. Influence of Disubstitution of the Amine Function of Glycine Esters and Hydrazides. Journal of Medicinal Chemistry, 8(4), 529-531.

-

Nachtsheim, B. J., et al. (2011). Phenylalanine-containing cyclic dipeptides – the lowest molecular weight hydrogelators based on unmodified proteinogenic amino acids. Chemical Communications, 47(3), 1027-1029.

-

Kumar, A., et al. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Molecules, 28(15), 5789.

-

Radu, G.-L., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.

Sources

- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization and Assay Development Using 4-Hydroxybenzoylglycylphenylalanine for Carboxypeptidase A Quantification

Target Audience: Researchers, Assay Developers, and Clinical Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Carboxypeptidase A (CPA, EC 3.4.17.1) is a critical metalloprotease synthesized by the pancreas, serving as a primary biomarker for pancreatic exocrine function and acute pancreatitis[1]. Historically, in vitro quantification of CPA relied on the substrate hippuryl-L-phenylalanine, which required continuous UV spectrophotometric monitoring at 254 nm. This classical approach is fundamentally flawed when applied to complex biological matrices like serum, as endogenous proteins, nucleic acids, and uric acid create overwhelming UV background noise[2].

The introduction of the synthetic peptide derivative 4-hydroxybenzoylglycylphenylalanine (also known as p-hydroxybenzoyl-glycyl-L-phenylalanine or pHBGP) revolutionized CPA assay design[1]. By incorporating a para-hydroxy modification on the benzoyl ring, this substrate enables a coupled, visible-spectrum colorimetric readout[3]. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale, kinetic properties, and self-validating experimental protocols required to deploy pHBGP in robust in vitro studies.

Mechanistic Rationale & Biochemical Cascade

The structural genius of 4-hydroxybenzoylglycylphenylalanine lies in its ability to bridge specific proteolytic cleavage with downstream chromogenic chemistry[1]. The assay operates via a three-step enzymatic and chemical cascade:

-

Primary Cleavage (The Target Reaction): CPA specifically recognizes the C-terminal L-phenylalanine and hydrolyzes the peptide bond, releasing 4-hydroxybenzoyl-glycine and free L-phenylalanine[1].

-

Secondary Hydrolysis (The Signal Amplifier): An auxiliary coupling enzyme, hippuricase (aminoacylase I, EC 3.5.1.14), rapidly hydrolyzes the intermediate 4-hydroxybenzoyl-glycine to yield 4-hydroxybenzoic acid and glycine[3].

-

Oxidative Coupling (The Readout): In the presence of sodium periodate ( NaIO4 ), the liberated 4-hydroxybenzoic acid undergoes a Trinder-like oxidative coupling with 4-aminoantipyrine (4-AA). This forms a stable quinoneimine dye that absorbs strongly at 505 nm, shifting the detection window out of the noisy UV range and into the visible spectrum[1].

Enzymatic and chemical cascade converting pHBGP to a measurable quinoneimine dye.

Experimental Protocol: A Self-Validating Assay System

To ensure absolute scientific integrity, an in vitro assay must be self-validating. Biological matrices often contain endogenous phenolic compounds (e.g., dietary parabens) that can prematurely react with 4-AA, leading to false positives[1]. The following protocol embeds intrinsic controls to isolate the true CPA-dependent signal.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8.

-

Causality: A pH of 7.8 is the kinetic optimum for both CPA and hippuricase, ensuring neither enzyme is artificially bottlenecked by protonation states[1].

-

-

Substrate-Enzyme Mix: 21 mmol/L pHBGP and >10 U/mL Hippuricase in Assay Buffer.

-

Causality: Hippuricase must be in vast excess so that the primary CPA cleavage remains the sole rate-limiting step (zero-order kinetics).

-

-

Color Reagent: 1.5 mmol/L 4-Aminoantipyrine and 2.0 mmol/L Sodium Periodate.

-

Causality: Sodium periodate is chosen over other oxidants because it serves a dual purpose: it rapidly drives the oxidative coupling to form the dye, and it simultaneously denatures the enzymes to instantly quench the reaction[2].

-

Step-by-Step Methodology

Step-by-step in vitro assay workflow for quantifying CPA activity via pHBGP.

-

Sample Aliquoting & Blanking: Aliquot 50 µL of the biological sample into two separate microplate wells designated as "Test" and "Sample Blank".

-

Reaction Initiation: Add 100 µL of the Substrate-Enzyme Mix to the "Test" well. Add 100 µL of Assay Buffer (without pHBGP) to the "Sample Blank" well.

-

Incubation: Incubate the plate at 37°C for exactly 15 minutes.

-

Causality: 15 minutes ensures sufficient product accumulation while remaining within the linear, steady-state phase of the enzyme kinetics[2].

-

-

Quenching & Color Development: Add 100 µL of the Color Reagent to all wells. Incubate for 5 minutes at room temperature to allow full dye maturation.

-

Spectrophotometric Quantification: Measure the absorbance of all wells at 505 nm[1]. Calculate the net absorbance by subtracting the "Sample Blank" value from the "Test" value.

Quantitative Data & Kinetic Parameters

The kinetic profiling of pHBGP highlights its superiority over legacy substrates. The data below summarizes the foundational validation metrics of the assay[1],[2].

| Parameter | Value | Clinical / Assay Significance |

| Michaelis Constant ( Km ) | 3.6 mmol/L | Indicates strong enzyme-substrate affinity. Using 21 mmol/L substrate ensures the reaction operates safely under Vmax conditions[2]. |

| Optimum pH | 7.8 | Ideal for the simultaneous, unhindered activity of both CPA and Hippuricase[1]. |

| Detection Wavelength | 505 nm | Visible spectrum detection bypasses UV interference from endogenous serum proteins, nucleic acids, and lipids[3]. |

| Within-run CV | 4.3% | Demonstrates high intra-assay precision and repeatability[1]. |

| Between-run CV | 6.6% | Validates the assay's stability across different runs, operators, and reagent batches[1]. |

| Correlation with Lipase | r=0.96 | Proves CPA quantified via pHBGP is a highly reliable co-marker for pancreatic function[1]. |

| Correlation with Elastase-1 | r=0.76 | Further confirms clinical validity against standard pancreatic exocrine markers[2]. |

Clinical & Research Implications

The transition to 4-hydroxybenzoylglycylphenylalanine as a primary substrate has profound implications for drug development and clinical diagnostics. Because the quinoneimine dye avoids the optical interference inherent to serum, researchers can accurately track CPA activity in complex in vivo models and human clinical trials without requiring extensive sample purification[1]. Furthermore, the near-perfect correlation ( r=0.96 ) with lipase activity establishes CPA as a redundant, highly specific confirmatory biomarker for acute pancreatitis and pancreatic exocrine insufficiency[2].

For drug development professionals screening CPA inhibitors, this assay provides a high-throughput, easily automatable platform. The self-validating nature of the blanking step ensures that candidate drugs containing phenolic rings do not generate false-positive readouts, preserving the integrity of the screening cascade.

References

-

Title: Colorimetric determination of carboxypeptidase A activity in serum. Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Colorimetric determination of carboxypeptidase A activity in serum (Full Text). Source: Clinical Chemistry (Oxford Academic) URL: [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-Hydroxybenzoylglycylphenylalanine

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a foundational requirement. 4-Hydroxybenzoylglycylphenylalanine is a dipeptide derivative that incorporates three key structural motifs: a phenolic ring derived from 4-hydroxybenzoic acid, a flexible glycine linker, and a hydrophobic phenylalanine residue. This unique combination of functional groups imparts specific chemical properties that are of interest in medicinal chemistry. The unambiguous confirmation of its molecular structure is paramount for understanding its bioactivity, stability, and synthetic pathway confirmation.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of 4-Hydroxybenzoylglycylphenylalanine. The narrative is designed to move beyond simple data reporting, focusing instead on the causality behind experimental choices and the logic of spectral interpretation, reflecting the workflow of a senior application scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[1] For a peptide-like molecule such as 4-Hydroxybenzoylglycylphenylalanine, both ¹H and ¹³C NMR provide a wealth of information, from the number of unique protons and carbons to their immediate chemical environments and spatial proximities.

Expertise & Experience: Experimental Design

The choice of solvent is the first critical decision in NMR analysis. For peptides, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice over others like CDCl₃ or D₂O.[2] The rationale is threefold:

-

Solubility: DMSO-d₆ is an excellent solvent for moderately polar molecules, including many peptides.

-

Amide Proton Preservation: Unlike D₂O, DMSO-d₆ does not readily exchange with the amide (N-H) protons. This is crucial as these protons are diagnostic, confirming the presence of the peptide bonds and providing insight into hydrogen bonding.[3]

-

Chemical Shift Range: It provides a wide, unobstructed spectral window. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm, which typically does not overlap with key analyte signals.[2]

A sample concentration of approximately 5-10 mg in 0.6 mL of DMSO-d₆ is ideal for achieving a good signal-to-noise ratio in a reasonable timeframe without inducing aggregation.[1][4]

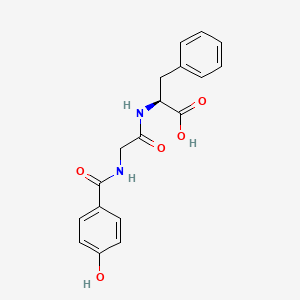

Molecular Structure and Atom Numbering

To facilitate spectral assignment, a standardized numbering system for the molecule is essential.

Caption: Molecular structure of 4-Hydroxybenzoylglycylphenylalanine with atom numbering.

¹H NMR Spectral Predictions

The ¹H NMR spectrum provides a proton census. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Field-Proven Insights |

| Phenolic OH | 9.5 - 10.5 | broad singlet | - | The acidic proton of the phenol group is typically downfield and often broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on concentration and temperature. |

| COOH | 12.0 - 13.0 | broad singlet | - | The carboxylic acid proton is the most deshielded proton in the molecule, appearing far downfield. It is often very broad. |

| Amide NH (Gly) | 8.0 - 8.5 | triplet | ~5-6 Hz | This proton is coupled to the two adjacent Cα-Gly protons. Its downfield shift is characteristic of an amide proton. |

| Amide NH (Phe) | 8.3 - 8.8 | doublet | ~7-8 Hz | Coupled to the single Cα-Phe proton. It is often further downfield than the glycine amide due to the influence of the neighboring aromatic ring. |

| Aromatic H3''/H5'' | 7.7 - 7.9 | doublet | ~8-9 Hz | These protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. They form one half of an AA'BB' system. |

| Phenylalanine H2'/H6', H3'/H5', H4' | 7.1 - 7.4 | multiplet | - | These five protons on the phenylalanine side chain will appear as a complex multiplet in the typical aromatic region. |

| Aromatic H2''/H6'' | 6.8 - 7.0 | doublet | ~8-9 Hz | These protons are ortho to the electron-donating -OH group, shifting them upfield relative to the H3''/H5'' protons. |

| Cα-H (Phe) | 4.4 - 4.7 | multiplet | ~5-8 Hz | This proton is coupled to the adjacent NH proton and the two Cβ protons, resulting in a complex multiplet (often a doublet of triplets). |

| Cα-H₂ (Gly) | 3.8 - 4.0 | doublet | ~5-6 Hz | These two protons are chemically equivalent and are coupled to the adjacent NH proton, appearing as a doublet. |

| Cβ-H₂ (Phe) | 2.9 - 3.2 | multiplet | ~5-8 Hz (gem & vic) | These two diastereotopic protons are coupled to each other (geminal coupling) and to the Cα proton (vicinal coupling), resulting in a complex multiplet. |

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Field-Proven Insights |

| C=O (Carboxyl) | 173 - 176 | The carboxylic acid carbonyl is typically the most downfield of the carbonyl signals. |

| C=O (Amide, Gly) | 169 - 172 | Amide carbonyls are highly characteristic and appear in this well-defined region.[5] |

| C=O (Amide, Benzoyl) | 165 - 168 | This amide carbonyl is conjugated with the aromatic ring, which can slightly influence its chemical shift compared to the glycine amide. |

| C4'' (Phenol) | 160 - 163 | The aromatic carbon bearing the -OH group is significantly shielded and appears far downfield. |

| C1', C1'' | 125 - 138 | This region contains the quaternary (non-protonated) aromatic carbons. C1' is the point of attachment for the benzyl group, and C1'' is attached to the benzoyl carbonyl. |

| C2'/C6', C3'/C5', C4' (Phe) | 126 - 130 | The protonated carbons of the phenylalanine side-chain ring appear in the typical aromatic carbon region. |

| C3''/C5'' (Phenol) | 131 - 133 | These carbons are ortho to the carbonyl group and will be the most downfield of the protonated aromatic carbons on this ring. |

| C2''/C6'' (Phenol) | 115 - 117 | These carbons are ortho to the hydroxyl group and are significantly shielded, appearing upfield. |

| Cα (Phe) | 54 - 58 | The alpha-carbon of phenylalanine has a characteristic shift in this range. |

| Cα (Gly) | 41 - 44 | The alpha-carbon of glycine is typically the most upfield of the amino acid alpha-carbons. |

| Cβ (Phe) | 36 - 39 | The aliphatic side-chain carbon of phenylalanine. |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh ~5 mg of high-purity (>95%) 4-Hydroxybenzoylglycylphenylalanine.[1] Dissolve in ~0.6 mL of DMSO-d₆ containing 0.03% TMS as an internal reference.[6] Vortex until fully dissolved.

-

Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for adequate signal dispersion. Tune and shim the probe for the specific sample.

-

¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for the smallest signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings (e.g., NH-CαH-CβH₂ spin system) and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum accordingly. Integrate the ¹H signals to confirm proton ratios.

Infrared (IR) Spectroscopy: Probing Functional Groups

While NMR maps the atomic framework, Fourier Transform Infrared (FT-IR) spectroscopy provides rapid and definitive confirmation of the functional groups present in the molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[9]

Expertise & Experience: Experimental Design

For solid samples like this dipeptide, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets or Nujol mulls.[10] ATR-FTIR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[10] A small amount of the solid powder is simply pressed against a diamond or germanium crystal.

Predicted IR Absorption Bands

The IR spectrum is a molecular fingerprint. The key is to identify the characteristic bands outside the complex "fingerprint region" (<1500 cm⁻¹).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Field-Proven Insights |

| O-H Stretch (Phenol & COOH) | 3200 - 3500 (Phenol), 2500 - 3300 (COOH) | Strong, Broad | The broadness is a hallmark of hydrogen bonding. The carboxylic acid O-H is often a very wide band overlapping the C-H stretches. |

| N-H Stretch (Amide) | 3250 - 3350 | Medium, Sharp | The position of the amide N-H stretch is indicative of hydrogen bonding. A single, relatively sharp peak is expected. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[9] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretches from the glycine and phenylalanine side chains appear just below 3000 cm⁻¹. |

| C=O Stretch (Carboxyl) | 1700 - 1725 | Strong, Sharp | The carboxylic acid carbonyl is typically at a higher frequency than the amide carbonyls. |

| C=O Stretch (Amide I Band) | 1630 - 1680 | Strong, Sharp | This is one of the most intense and diagnostic peaks in a peptide's IR spectrum.[11] The two amide carbonyls may overlap to form a single strong band. |

| N-H Bend (Amide II Band) | 1510 - 1570 | Strong | This band arises from a coupling of the N-H in-plane bend and C-N stretch and is another key indicator of a secondary amide. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Aromatic rings show a series of absorptions in this region, often appearing as multiple sharp bands. |

Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[11]

-

Sample Application: Place a small amount of the solid 4-Hydroxybenzoylglycylphenylalanine powder onto the crystal, ensuring complete coverage of the sampling area.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is typically sufficient.[12][13]

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum by identifying the key absorption bands and comparing them to expected values.

Caption: Key functional groups and their characteristic IR absorption regions.

Mass Spectrometry: Confirming Molecular Weight and Sequence

Mass spectrometry is the definitive technique for measuring the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For thermolabile and non-volatile molecules like peptides, "soft" ionization techniques are essential.[14]

Expertise & Experience: Experimental Design

Electrospray Ionization (ESI) is the premier technique for peptide analysis.[14][15] It involves introducing the analyte in solution into the mass spectrometer, where it is aerosolized and ionized under atmospheric pressure, typically forming protonated molecular ions [M+H]⁺.[15] This process is gentle and minimizes premature fragmentation, allowing for clear observation of the parent ion. The sample is typically dissolved in a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.[15]

Predicted Mass Spectrum

-

Molecular Weight: C₁₈H₁₈N₂O₅ = 342.12 g/mol

-

Primary Ion: In positive ion mode, the base peak is expected to be the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 343.13 .

Fragmentation Analysis

By inducing fragmentation within the mass spectrometer (a process known as MS/MS or tandem MS), the peptide bonds can be selectively cleaved. This cleavage primarily results in "b-ions" (containing the N-terminus) and "y-ions" (containing the C-terminus). Analyzing the mass difference between fragment peaks allows for the sequencing of the peptide.

| Fragment Ion | Structure | Predicted m/z |

| b₁ | [HO-C₆H₄-CO]⁺ | 121.03 |

| b₂ | [HO-C₆H₄-CO-NH-CH₂-CO]⁺ | 178.05 |

| y₁ | [H₂N-CH(CH₂Ph)-COOH]⁺ | 166.09 |

| y₂ | [H₂N-CH₂-CO-NH-CH(CH₂Ph)-COOH]⁺ | 223.11 |

The observation of these specific fragments would provide unequivocal evidence for the sequence: 4-Hydroxybenzoyl -> Glycine -> Phenylalanine.

Caption: Predicted ESI-MS/MS fragmentation pathway for 4-Hydroxybenzoylglycylphenylalanine.

Trustworthiness: A Self-Validating Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 1:1 mixture of acetonitrile and water. Prepare a dilute working solution (~10 µg/mL) from the stock using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use an ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer. Calibrate the instrument using a known standard immediately prior to analysis.

-

Infusion Analysis (MS1): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Tandem MS Analysis (MS/MS): Perform a product ion scan by selecting the previously identified [M+H]⁺ ion (m/z 343.13) as the precursor. Apply collision-induced dissociation (CID) energy to induce fragmentation and acquire the resulting fragment ion spectrum.

-

Data Analysis: Correlate the observed m/z values in the MS1 scan with the expected molecular weight. Analyze the MS/MS spectrum to identify the b- and y-ion series, confirming the peptide sequence.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 4-Hydroxybenzoylglycylphenylalanine. NMR spectroscopy delineates the precise covalent bonding framework and stereochemistry. IR spectroscopy offers rapid confirmation of the constituent functional groups, validating the presence of amide, carboxyl, and phenolic moieties. Finally, mass spectrometry confirms the exact molecular weight and, through tandem MS, elucidates the amino acid sequence. Together, these techniques form a self-validating system of analysis, ensuring the highest degree of scientific integrity and confidence in the molecular structure, a critical checkpoint in any drug discovery and development pipeline.

References

-

Assay-Protocol. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

MtoZ Biolabs. FTIR Analysis of Protein Structure. [Link]

-

CD Formulation. Fourier Transform Infrared (FT-IR) Spectroscopy Technology. [Link]

-

JoVE. A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly. [Link]

-

Triclinic Labs. Peptide NMR Analysis Services. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

GenScript. Mass Spectrum : Peptide Analysis via MALDI and ESI. [Link]

-

European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

-

Wiley Online Library. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. [Link]

-

University of Regensburg. peptide nmr. [Link]

-

Houk, K. N., et al. 7.5 High Resolution NMR Spectroscopy. In Peptide and Peptidomimetic Synthesis. [Link]

-

PMC (PubMed Central). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. [Link]

-

University of Arizona. Spectroscopy. [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemguide. fragmentation patterns in mass spectra. [Link]

Sources

- 1. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 2. NMR用溶媒 [sigmaaldrich.com]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 6. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTIR Analysis of Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Fourier Transform Infrared (FT-IR) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. Fourier transform infrared (FTIR) spectroscopy assay [assay-protocol.com]

- 12. A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly [jove.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Mass Spectrum : Peptide Analysis via MALDI and ESI [genosphere-biotech.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Physicochemical Architectonics of 4-Hydroxybenzoylglycylphenylalanine: A Comprehensive Guide to Solubility and Stability

Executive Summary

4-Hydroxybenzoylglycylphenylalanine (CAS: 92279-08-8) is a highly specialized synthetic peptide derivative, structurally defined by an N-terminal 4-hydroxybenzoyl moiety conjugated to a glycylphenylalanine (Gly-Phe) dipeptide core. Frequently utilized as a targeted substrate in metalloprotease assays and combinatorial chemistry, its successful application is heavily dependent on mastering its physicochemical behavior. Like many hydrophobic peptide derivatives, it presents non-trivial challenges in aqueous solubilization and long-term chemical stability. This whitepaper provides a first-principles approach to profiling its solubility thermodynamics and degradation kinetics, equipping researchers with field-proven, self-validating protocols for assay development.

Structural Causality & Physicochemical Profiling

As a Senior Application Scientist, I approach molecule characterization by dissecting its structural motifs. The macroscopic behavior of 4-hydroxybenzoylglycylphenylalanine is not random; it is strictly dictated by its functional groups:

-

The 4-Hydroxybenzoyl Group: This N-terminal capping group provides a strong chromophore for UV detection (typically monitored at 254 nm or 280 nm in High-Performance Liquid Chromatography)[1]. However, the electron-rich phenolic ring is a prime target for oxidative degradation.

-